molecular formula C17H15Br2N5OS B12151170 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(2,6-dibromo-4-methylphenyl)ace tamide

2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(2,6-dibromo-4-methylphenyl)ace tamide

Cat. No.: B12151170
M. Wt: 497.2 g/mol
InChI Key: FBVYQLVRYYGKCL-UHFFFAOYSA-N
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Description

2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(2,6-dibromo-4-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(2,6-dibromo-4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The final step involves the acylation of the amine group with 2,6-dibromo-4-methylphenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the nitro groups or other reducible functional groups.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Pharmaceuticals: Used in the synthesis of other pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(2,6-dibromo-4-methylphenyl)acetamide involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(2,6-dichloro-4-methylphenyl)acetamide
  • 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(2,6-difluoro-4-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(2,6-dibromo-4-methylphenyl)acetamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C17H15Br2N5OS

Molecular Weight

497.2 g/mol

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dibromo-4-methylphenyl)acetamide

InChI

InChI=1S/C17H15Br2N5OS/c1-10-7-12(18)15(13(19)8-10)21-14(25)9-26-17-23-22-16(24(17)20)11-5-3-2-4-6-11/h2-8H,9,20H2,1H3,(H,21,25)

InChI Key

FBVYQLVRYYGKCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3)Br

Origin of Product

United States

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